4,5-Bis(methoxymethyl)-1-phenyl-1H-1,2,3-triazole
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Overview
Description
4,5-Bis(methoxymethyl)-1-phenyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of methoxymethyl groups at the 4 and 5 positions and a phenyl group at the 1 position. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(methoxymethyl)-1-phenyl-1H-1,2,3-triazole can be achieved through various synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of microwave irradiation has been reported to enhance reaction rates and yields, making it a viable option for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(methoxymethyl)-1-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole to its corresponding amine derivatives.
Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or copper and proceed under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4,5-Bis(methoxymethyl)-1-phenyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Triazole derivatives are known for their potential as therapeutic agents, including antifungal and anticancer drugs.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4,5-Bis(methoxymethyl)-1-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biological pathways, leading to its antimicrobial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
4,5-Bis(4-methoxyphenyl)-1,3-dihydro-2H-imidazol-2-one: This compound has similar structural features but differs in its biological activity and applications.
4,5-Bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole: Another related compound with distinct chemical properties and uses.
Uniqueness
4,5-Bis(methoxymethyl)-1-phenyl-1H-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxymethyl groups enhance its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
918407-67-7 |
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Molecular Formula |
C12H15N3O2 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
4,5-bis(methoxymethyl)-1-phenyltriazole |
InChI |
InChI=1S/C12H15N3O2/c1-16-8-11-12(9-17-2)15(14-13-11)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
InChI Key |
DTWKJKJJSVKVIE-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(N(N=N1)C2=CC=CC=C2)COC |
Origin of Product |
United States |
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